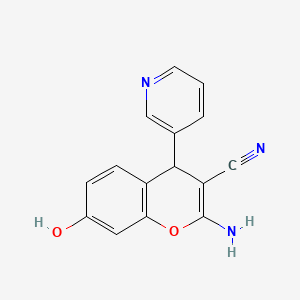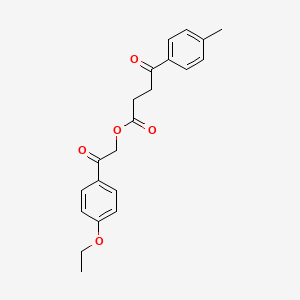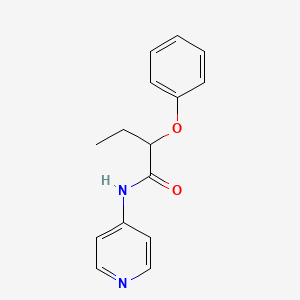
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile, also known as AP-3, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in recent years due to its potential applications in the field of drug discovery. AP-3 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
作用機序
The mechanism of action of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been found to exhibit low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is its challenging synthesis process, which requires expertise in organic synthesis.
将来の方向性
There are several future directions for the research on 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile. One of the future directions is the development of more efficient and cost-effective synthesis methods for 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile. Another future direction is the investigation of the potential applications of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Moreover, the development of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile derivatives with improved biological activities and pharmacokinetic properties is another future direction for the research on 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile.
Conclusion:
In conclusion, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a challenging process that requires expertise in organic synthesis. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has potential applications in the treatment of various diseases, and its investigation is a promising area of research for drug discovery.
合成法
The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile involves a multistep process starting from 2-hydroxyacetophenone and 3-pyridinecarbonitrile. The reaction involves the condensation of these two compounds in the presence of a base, followed by a cyclization reaction to form the chromene ring. The final step involves the introduction of an amino group at the 2-position of the chromene ring. The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a challenging process that requires expertise in organic synthesis.
特性
IUPAC Name |
2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-7-12-14(9-2-1-5-18-8-9)11-4-3-10(19)6-13(11)20-15(12)17/h1-6,8,14,19H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZBQVDYXVNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
methanone](/img/structure/B5180925.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
